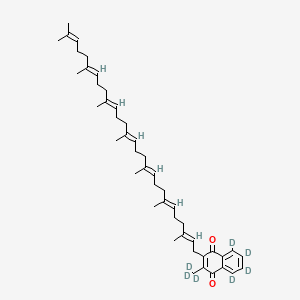

Menaquinone 7-d7

Description

Significance of Stable Isotope Labeling in Biochemical Research

The use of stable isotopes has revolutionized biochemical research by providing a safe and accurate method to study metabolic pathways, pharmacokinetics, and the dynamics of biomolecules. diagnosticsworldnews.comsilantes.com Unlike radioactive isotopes, stable isotopes pose no radiation risk, making them suitable for use in human studies and for applications requiring repeated measurements. metsol.comdiagnosticsworldnews.com This technique enables the direct analysis of how nutrients are absorbed, distributed, metabolized, and excreted. diagnosticsworldnews.com

Key applications of stable isotope labeling in biochemical research include:

Metabolic Pathway Analysis: Tracing the flow of labeled compounds through metabolic pathways to understand disease progression and identify metabolic disruptions. metsol.comsilantes.com

Quantitative Proteomics: Accurately measuring protein expression levels and post-translational modifications. creative-proteomics.com

Drug Development: Determining the efficacy, mechanism of action, and metabolism of new drugs. diagnosticsworldnews.com

Structural Biology: Enhancing the resolution of techniques like nuclear magnetic resonance (NMR) spectroscopy to elucidate the three-dimensional structures of biomolecules. silantes.com

Overview of Deuterated Menaquinones in Metabolism and Analytical Science

Deuterated menaquinones, including Menaquinone 7-d7 (MK-7-d7), are stable isotope-labeled forms of Vitamin K2. medchemexpress.comclearsynth.com These compounds are invaluable in metabolism studies and analytical science, primarily serving as internal standards for mass spectrometry-based quantification. bevital.nocaymanchem.com The use of deuterated standards allows for precise and accurate measurement of their non-labeled counterparts in various biological matrices, such as plasma and serum. cambridge.orgnih.gov

The "d7" in this compound signifies that seven hydrogen atoms in the molecule have been replaced by deuterium (B1214612) atoms. scbt.com This labeling is typically on the naphthoquinone ring and the methyl group. caymanchem.compharmaffiliates.com This specific labeling pattern is crucial for its use in mass spectrometry, as it results in a distinct mass shift without significantly altering the molecule's chemical properties.

Distinctive Role of this compound in Advanced Scientific Investigations

This compound plays a critical role in a variety of advanced scientific investigations, particularly in the fields of nutrition, pharmacology, and clinical chemistry. Its primary application is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods developed for the quantification of Menaquinone-7 (B21479) (MK-7) in biological samples. bevital.nocambridge.orgnih.gov

The use of MK-7-d7 as an internal standard helps to correct for variations in sample preparation and instrument response, leading to highly accurate and reproducible results. cambridge.org This is essential for studies investigating the bioavailability, metabolism, and pharmacokinetics of MK-7. cambridge.org For instance, research on the bioavailability and circadian rhythm of MK-7 in healthy individuals has utilized MK-7-d7 to ensure the precision of the measurements. cambridge.org

Furthermore, deuterated menaquinones like MK-7-d7 are instrumental in studying the conversion of different forms of vitamin K in the body. For example, studies have used deuterium-labeled phylloquinone (PK-d7) and menaquinone-4-d7 (MK-4-d7) to investigate the metabolic pathways of vitamin K. nih.gov

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C46H57D7O2 | scbt.comlgcstandards.com |

| Molecular Weight | 656.04 g/mol | scbt.comlgcstandards.com |

| CAS Number | 1233937-31-9 | scbt.comlgcstandards.com |

| Synonyms | Vitamin K2(35)-d7, Menaquinone K7-d7, Vitamin MK 7-d7 | medchemexpress.comscbt.compharmaffiliates.com |

| Purity | >90% | scbt.comlgcstandards.com |

| Primary Application | Internal standard for mass spectrometry | medchemexpress.combevital.nocaymanchem.com |

Interactive Data Table: Research Applications of Deuterated Menaquinones

| Research Area | Specific Application of Deuterated Menaquinone | Key Findings | Reference |

| Bioavailability Studies | Use of MK-7-d7 as an internal standard to quantify MK-7 in human plasma. | Developed a rapid and reliable LC-MS/MS method for determining MK-7 levels, essential for understanding its absorption and daily rhythm. | cambridge.org |

| Metabolism Research | Use of d7-labeled Vitamin K forms (PK-d7, MK-4-d7, MK-7-d7) to trace metabolic pathways. | Established reference values for different vitamin K forms in a healthy population. | nih.gov |

| Food Science | Quantification of menaquinones (MK-4 to MK-10) in various food products using d7-labeled internal standards. | Developed a cost-effective LC-ESI-MS/MS method for accurate vitamin K analysis in food. | unit.no |

| Clinical Chemistry | Measurement of plasma levels of phylloquinone, MK-4, and MK-7 using their respective d7-labeled internal standards. | Validated an LC-MS/MS method for routine clinical analysis of vitamin K status. | bevital.no |

Structure

2D Structure

Properties

IUPAC Name |

5,6,7,8-tetradeuterio-2-[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyloctacosa-2,6,10,14,18,22,26-heptaenyl]-3-(trideuteriomethyl)naphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H64O2/c1-34(2)18-12-19-35(3)20-13-21-36(4)22-14-23-37(5)24-15-25-38(6)26-16-27-39(7)28-17-29-40(8)32-33-42-41(9)45(47)43-30-10-11-31-44(43)46(42)48/h10-11,18,20,22,24,26,28,30-32H,12-17,19,21,23,25,27,29,33H2,1-9H3/b35-20+,36-22+,37-24+,38-26+,39-28+,40-32+/i9D3,10D,11D,30D,31D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAKQPZMEYJZGPI-HRQALKRPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=O)C(=C(C2=O)C([2H])([2H])[2H])C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H64O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50857960 | |

| Record name | 2-[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-Heptamethyloctacosa-2,6,10,14,18,22,26-heptaen-1-yl]-3-(~2~H_3_)methyl(~2~H_4_)naphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

656.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233937-31-9 | |

| Record name | 2-[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-Heptamethyloctacosa-2,6,10,14,18,22,26-heptaen-1-yl]-3-(~2~H_3_)methyl(~2~H_4_)naphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Isotopic Modification Methodologies of Menaquinone 7 D7

Strategies for Deuterium (B1214612) Incorporation in Menaquinone Structures

The introduction of deuterium into the menaquinone structure can be achieved through various methods, each with its own advantages and specific applications. These strategies range from total chemical synthesis to sophisticated biotechnological and enzymatic approaches.

Chemical synthesis offers a direct and controllable method for producing deuterated menaquinones. These pathways often involve the construction of the molecule from deuterated precursors or the introduction of deuterium at specific steps in the synthesis.

A common strategy for synthesizing menaquinones is the convergent "1 + 6" approach. researchgate.net This involves the condensation of two key fragments: a menadione (B1676200) derivative (fragment "1") and a polyisoprenoid side chain (in this case, a hexaprenyl unit, fragment "6"). researchgate.net To produce Menaquinone 7-d7, this would involve using a deuterated menadione precursor. The full chemical name of one such compound is 2-((2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyloctacosa-2,6,10,14,18,22,26-heptaen-1-yl)-3-(methyl-d3)naphthalene-1,4-dione-5,6,7,8-d4. synzeal.com This indicates that the deuterium atoms are located on the methyl group and the naphthalene (B1677914) ring. synzeal.com

The synthesis of deuterated vitamin K analogs, such as phylloquinone-d4, has been achieved through catalytic exchange reactions with deuterated naphthoquinone precursors. A similar principle can be applied to this compound, where a deuterated 2-methyl-1,4-naphthoquinone (menadione) is coupled with the heptaprenyl side chain. The synthesis of the deuterated naphthoquinone ring itself can be accomplished through methods like hydrogen-deuterium (H-D) exchange on the aromatic ring under specific catalytic conditions.

Another synthetic approach involves the Friedel-Crafts alkylation of a deuterated 2-methyl-1,4-naphthohydroquinone derivative with a suitable polyisoprenoid side chain. The introduction of deuterium into the naphthoquinone precursor can be achieved using deuterated solvents like D₂O during specific reaction steps such as hydrolysis.

Biotechnological methods, primarily bacterial fermentation, are a major source of natural, all-trans menaquinone-7 (B21479). ijprajournal.com These methods can be adapted for the production of deuterated analogs by supplying deuterated precursors in the fermentation medium.

Bacillus subtilis, particularly Bacillus subtilis natto, is widely used for the industrial production of MK-7. frontiersin.orgnih.gov These bacteria synthesize MK-7 through the shikimate pathway. nih.govasm.org By feeding the bacterial culture with deuterated precursors, it is possible to produce deuterated MK-7. For instance, providing deuterated glycerol (B35011) or other carbon sources can lead to the incorporation of deuterium into the menaquinone structure. frontiersin.org Isotopic tracer studies in bacteria like E. coli have shown that precursors such as shikimate are incorporated into the menaquinone nucleus. nih.gov

Achieving regiospecific deuteration, the precise placement of deuterium atoms at specific positions in the molecule, is crucial for many applications of isotopically labeled compounds.

For the aromatic naphthoquinone ring of menaquinone, several catalytic methods for regioselective deuteration of aromatic compounds have been developed. For example, tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) can catalyze the regioselective deuteration of electron-rich aromatic compounds using deuterium oxide (D₂O) as the deuterium source under mild conditions. acs.orgnih.gov This method has been shown to be effective for a variety of substrates and could be applied to menadione precursors. acs.orgnih.gov The reaction is believed to proceed through the formation of an electrophilic deuterium ion (D⁺). acs.org

Other transition-metal-catalyzed methods, such as those using rhodium or palladium complexes, have also been developed for the ortho-deuteration of aromatic compounds containing directing groups like carboxylic acids. researchgate.net Photocatalytic methods have also been shown to achieve highly regioselective H/D exchange at specific C-H bonds using D₂O as the deuterium source. chemrxiv.org These advanced techniques offer precise control over the location of deuterium incorporation, which is essential for detailed mechanistic and metabolic studies.

Biotechnological and Enzymatic Approaches for Deuterium Labeling

Precursor Compounds and Reaction Mechanisms in this compound Synthesis

The biosynthesis of menaquinone in bacteria is a well-studied multi-step process that starts from chorismate, an intermediate in the shikimate pathway. nih.govrsc.org

The key precursors for the menaquinone backbone are derived from two main pathways:

The Shikimate Pathway: This pathway provides the naphthoquinone ring. It begins with chorismate, which is converted to isochorismate. nih.govnih.gov Through a series of enzymatic reactions involving intermediates like o-succinylbenzoic acid (OSB), the 1,4-dihydroxy-2-naphthoate (DHNA) skeleton is formed. rsc.orgresearchgate.net

The Mevalonate (MVA) or Methylerythritol Phosphate (MEP) Pathway: This pathway synthesizes the isoprenoid side chain. researchgate.net In the case of MK-7, this is a heptaprenyl diphosphate (B83284) chain. researchgate.net

The final steps in the biosynthesis involve the prenylation of the DHNA ring with the heptaprenyl diphosphate, catalyzed by a prenyltransferase, followed by a methylation step to yield menaquinone-7. nih.govrsc.org

In the context of producing this compound through biotechnological means, deuterated versions of these precursors would need to be supplied to the culture. For example, deuterated glycerol can enter the central carbon metabolism and its deuterium atoms can be incorporated into both the shikimate and MEP pathways, leading to a deuterated final product. frontiersin.org

For chemical synthesis, the precursor compounds are typically a protected and deuterated menadione (or its hydroquinone (B1673460) form) and a reactive heptaprenyl derivative, such as heptaprenyl bromide. researchgate.netgoogle.com The reaction mechanism for coupling these two fragments often involves nucleophilic addition or a coupling reaction catalyzed by a transition metal. google.com

| Pathway | Key Precursors/Intermediates | Role in MK-7 Synthesis |

| Shikimate Pathway | Chorismate, Isochorismate, o-Succinylbenzoic acid (OSB), 1,4-Dihydroxy-2-naphthoate (DHNA) | Formation of the naphthoquinone ring |

| MEP/MVA Pathway | Glyceraldehyde-3-phosphate, Pyruvate, Heptaprenyl diphosphate | Formation of the seven-unit isoprenoid side chain |

| Final Assembly | DHNA, Heptaprenyl diphosphate, S-adenosylmethionine | Prenylation of the ring and final methylation |

This table summarizes the key precursor pathways and their roles in the biosynthesis of Menaquinone-7.

Isotopic Purity and Chemical Purity Assessment in this compound Production

Ensuring the high isotopic and chemical purity of this compound is critical for its use in scientific research. A combination of analytical techniques is employed for this purpose.

Isotopic Purity Assessment: The primary technique for determining isotopic purity is Mass Spectrometry (MS) , particularly high-resolution mass spectrometry (HR-MS). researchgate.netrsc.orgnih.gov

LC-MS/MS: Liquid chromatography-tandem mass spectrometry is highly sensitive and specific for quantifying MK-7 in complex mixtures. vitas.noresearchgate.netnih.gov By comparing the mass spectra of the deuterated compound to its non-deuterated standard, the degree of deuterium incorporation and the presence of any partially labeled or unlabeled species can be determined. rsc.orgalmacgroup.com The isotopic purity is calculated from the relative intensities of the corresponding isotopolog ions after correcting for the natural isotopic abundance. researchgate.netnih.gov

High-Resolution Mass Spectrometry (HR-MS): Techniques like Time-of-Flight (TOF) mass spectrometry provide high mass accuracy, allowing for the clear resolution of isotopologues and precise quantification of the labeled compound. researchgate.netalmacgroup.com

Chemical Purity Assessment: Chemical purity ensures that the sample is free from other chemical contaminants, including isomers and degradation products.

High-Performance Liquid Chromatography (HPLC): HPLC with UV or fluorescence detection is a standard method for assessing the chemical purity of MK-7. acs.org It is particularly important for separating the biologically active all-trans isomer from any cis isomers that may be present. nih.govmdpi.com

| Analytical Technique | Parameter Assessed | Key Findings/Application |

| LC-MS/MS | Isotopic and Chemical Purity, Quantification | High sensitivity and specificity for detecting and quantifying MK-7 and its deuterated analog. vitas.noresearchgate.net |

| HR-MS (e.g., Q-TOF) | Isotopic Enrichment, Impurity Identification | Accurate mass measurements for determining isotopic distribution and identifying unknown impurities. researchgate.netmdpi.com |

| HPLC-UV/Fluorescence | Chemical Purity, Isomer Separation | Separation and quantification of all-trans and cis isomers of MK-7. acs.orgmdpi.com |

| NMR Spectroscopy | Structural Integrity, Regiochemistry of Deuteration, Isomeric Ratio | Confirms the chemical structure, the position of deuterium labels, and the ratio of geometric isomers. rsc.orgnih.gov |

This table outlines the primary analytical methods used to assess the purity of this compound.

Advanced Analytical Methodologies Employing Menaquinone 7 D7 As an Internal Standard

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier analytical technique for the sensitive and selective quantification of menaquinones. The use of Menaquinone 7-d7 as an internal standard is a cornerstone of these methods, enabling robust and accurate measurements in complex samples.

Development and Validation of LC-MS/MS Methods for Menaquinone Quantification

Numerous LC-MS/MS methods have been developed and validated for the determination of various vitamin K forms, including phylloquinone (PK), menaquinone-4 (MK-4), and menaquinone-7 (B21479) (MK-7), in diverse matrices such as human plasma, serum, and food. bevital.noresearchgate.netresearchgate.netunit.noresearchgate.netthermofisher.commdpi.com These methods are prized for their high sensitivity and selectivity, which are significant improvements over older techniques like high-performance liquid chromatography (HPLC) with fluorescence detection that often require extensive sample clean-up. bevital.no

The development of these methods involves a multi-step process that includes optimizing sample preparation, chromatographic separation, and mass spectrometric detection. researchgate.netthermofisher.com Sample preparation frequently involves protein precipitation, liquid-liquid extraction, and sometimes solid-phase extraction to isolate the vitamin K compounds from the matrix. thermofisher.comrestek.comnih.gov The validation process rigorously assesses the method's linearity, accuracy, precision, limit of quantification (LOQ), and recovery, often adhering to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA). nih.govresearchgate.net For instance, a validated method for quantifying PK, MK-4, and MK-7 in human serum demonstrated good linearity across a range of concentrations. nih.govpeerj.com The use of deuterated internal standards like this compound is critical in these validations to correct for analyte loss during sample processing and to compensate for matrix-induced variations in ionization efficiency. researchgate.net

Several studies have highlighted the successful application of these validated methods. One such study developed a rapid LC-MS/MS method for the quantitative determination of PK, MK-4, and MK-7 in human plasma, offering a significant reduction in analysis time compared to previous methods. bevital.no Another cost-effective LC-ESI-MS/MS method was developed for the quantification of PK and menaquinones 4–10 in food, utilizing a suite of deuterated internal standards including d7-PK, d7-MK-4, d7-MK-7, and d7-MK-9. unit.no

Optimization of Multiple Reaction Monitoring (MRM) Transitions for this compound

A key element of quantitative LC-MS/MS analysis is the use of Multiple Reaction Monitoring (MRM). This technique provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and its internal standard. The optimization of these MRM transitions is a critical step in method development.

For this compound, specific mass transitions are carefully selected and optimized to ensure that the detection is highly specific and free from interference. For example, in one method, the transition for K2MK-7-D7 was identified as m/z⁺ 656.0 → 194.1, with a collision energy of 35 eV. mdpi.com This process involves infusing a standard solution of this compound into the mass spectrometer to determine the most abundant and stable fragment ions generated from the precursor ion. The collision energy is then optimized to maximize the intensity of the desired product ion, thereby enhancing the sensitivity of the assay. mdpi.com

The selection of appropriate MRM transitions is crucial for distinguishing the deuterated internal standard from the endogenous analyte and other potential interferences in the sample matrix. This ensures that the quantification is based on a true and accurate measurement of the analyte-to-internal standard ratio.

Internal Standard Calibration Curves and Quantitative Accuracy Assessment

The use of this compound as an internal standard is fundamental to achieving high quantitative accuracy in LC-MS/MS analyses. By adding a known amount of the deuterated standard to each sample at the beginning of the workflow, any variations that occur during sample preparation and injection are mirrored by both the analyte and the internal standard.

Calibration curves are constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte in a series of calibration standards. restek.comnih.gov This ratio-based calibration effectively corrects for losses and variations, leading to more accurate and precise quantification. The linearity of these calibration curves is a critical validation parameter, with correlation coefficients (r²) typically expected to be greater than 0.99. nih.gov

The accuracy of the method is assessed by analyzing quality control (QC) samples with known concentrations of the analyte and comparing the measured concentrations to the nominal values. nih.gov The precision, expressed as the coefficient of variation (%CV), is determined by repeated analysis of these QC samples. thermofisher.comnih.gov For example, one validated method reported intra- and inter-assay precision for MK-7 to be below 15%. unit.no The use of this compound has been shown to be crucial in achieving the required accuracy and precision for the analysis of menaquinones in various biological matrices. thermofisher.comrestek.com

Table 1: Example of a Calibration Curve for Menaquinone-7 using this compound as an Internal Standard This is a representative table based on typical data and does not reflect a specific study.

| Analyte Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |

| 1.0 | 12,500 | 250,000 | 0.050 |

| 2.5 | 31,000 | 248,000 | 0.125 |

| 5.0 | 63,000 | 252,000 | 0.250 |

| 10.0 | 124,000 | 249,000 | 0.498 |

| 25.0 | 315,000 | 251,000 | 1.255 |

| 50.0 | 628,000 | 250,000 | 2.512 |

| 100.0 | 1,255,000 | 249,000 | 5.040 |

Matrix Effect Evaluation in Complex Biological Samples

The matrix effect is a significant challenge in LC-MS/MS analysis, particularly when dealing with complex biological samples like plasma, serum, or food extracts. It refers to the alteration of ionization efficiency of the target analyte due to co-eluting compounds from the sample matrix, leading to either ion suppression or enhancement. This can severely impact the accuracy and reproducibility of the analytical method.

The use of a stable isotope-labeled internal standard, such as this compound, is the most effective way to compensate for matrix effects. researchgate.net Since the deuterated standard has nearly identical physicochemical properties to the native analyte, it co-elutes from the liquid chromatography column and experiences the same degree of ion suppression or enhancement in the mass spectrometer's ion source. By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix effect is largely canceled out.

The evaluation of the matrix effect is a critical component of method validation. unit.no It is typically assessed by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution at the same concentration. The internal standard helps to normalize these results, providing a more accurate assessment of the true matrix effect. Studies have shown that while matrix effects can be present in the analysis of vitamin K, the use of deuterated internal standards like this compound ensures that the quantitative results remain accurate and reliable. unit.no

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for this compound Analysis

While LC-MS/MS is the predominant technique for menaquinone analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, though it is less common for these high molecular weight, thermally labile compounds. The analysis of menaquinones by GC-MS typically requires a derivatization step to increase their volatility and thermal stability. The use of a deuterated internal standard like this compound in GC-MS would follow similar principles as in LC-MS/MS, correcting for variations in derivatization efficiency, injection volume, and ionization. However, due to the challenges associated with the GC-MS analysis of menaquinones, there is limited specific literature available on the application of this compound in this context.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Position Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the structure of chemical compounds. In the context of this compound, NMR is not typically used for quantitative analysis in biological samples but is crucial for the characterization and quality control of the synthesized deuterated standard itself. Specifically, ¹H (proton) and ²H (deuterium) NMR are used to confirm the exact position of the deuterium atoms on the menaquinone molecule. This verification is essential to ensure the integrity of the internal standard and to confirm that the deuterium labels are in a stable position that will not exchange during sample preparation or analysis. The absence of proton signals at specific chemical shifts in the ¹H NMR spectrum, coupled with the appearance of corresponding signals in the ²H NMR spectrum, provides definitive evidence of successful and specific deuteration.

High-Resolution Mass Spectrometry (HRMS-QTOF) for Impurity and Isomer Characterization

High-Resolution Mass Spectrometry, particularly when coupled with a Quadrupole Time-of-Flight (QTOF) analyzer, serves as a powerful tool for the definitive identification of impurities and the characterization of geometric isomers of Menaquinone 7. molnar-institute.comresearchgate.net The high mass resolution and accuracy of HRMS-QTOF allow for the determination of elemental compositions of unknown compounds and the differentiation of isomers that are otherwise indistinguishable by lower resolution mass spectrometers. mdpi.comresearchgate.net

In the analysis of dietary supplements and fermentation products, HRMS-QTOF has been instrumental in identifying various cis/trans isomers of MK-7, which are often formed during chemical synthesis or as a result of exposure to light. mdpi.comresearchgate.net The biological activity of menaquinones is highly dependent on their geometric configuration, with the all-trans isomer being the most biologically active form. researchgate.netmdpi.com Therefore, the ability to identify and distinguish these isomers is critical.

Research has successfully utilized a combination of liquid chromatography (HPLC/UPLC) and HRMS-QTOF to identify multiple cis/trans isomers of MK-7 and even impurities like cis/trans isomers of Menaquinone-6 (MK-6) in commercial supplements. mdpi.comresearchgate.netnih.gov The QTOF detector provides valuable structural information, confirming the identity of these closely related compounds based on their accurate mass measurements and fragmentation patterns. molnar-institute.comresearchgate.net For instance, the primary ion detected in the MK-7 spectrum corresponds to the 2-methylnaphthoquinone head at m/z 187.0759. researchgate.net

Table 1: Impurities and Isomers of Menaquinone 7 Identified by HRMS-QTOF

| Identified Compound | Common Matrix | Significance | Reference(s) |

| cis/trans Isomers of Menaquinone-7 | Dietary Supplements | Lower biological activity compared to all-trans form. Presence indicates potential issues in synthesis or storage. | mdpi.com, researchgate.net, molnar-institute.com |

| cis/trans Isomers of Menaquinone-6 | Dietary Supplements | An impurity likely formed during the chemical synthesis of MK-7. | mdpi.com, researchgate.net, nih.gov |

| Multiple Geometric Isomers (up to 17) | Vitamin K2 Products | Demonstrates the complexity of isomer mixtures in commercial products; requires advanced separation for isolation. | nih.gov, researchgate.net |

Chromatographic Separation Techniques for this compound and its Analogs

The effective separation of this compound from its unlabeled counterpart (MK-7) and other related menaquinones and their isomers is a prerequisite for accurate quantification. The choice of chromatographic conditions, including both the stationary phase (column chemistry) and the mobile phase, is paramount.

The resolution of structurally similar menaquinone isomers, particularly the geometric cis/trans isomers, requires specialized column chemistries that can exploit subtle differences in their shapes. chromatographyonline.com While standard C18 columns are widely used for reversed-phase chromatography, they often fail to resolve these critical isomer pairs. chromatographyonline.comacs.org

Advanced column technologies have been developed to provide the necessary selectivity:

Cholesterol-based Columns: Columns with a cholesterol-group bonded silica (B1680970) phase, such as the COSMOSIL Cholester column, have demonstrated exceptional capability in separating cis/trans isomers of MK-7. mdpi.commdpi.comsemanticscholar.org This stereoselective phase allows for the resolution of multiple geometric isomers that co-elute on standard C18 phases. mdpi.comsemanticscholar.org

C30 Columns: These columns are specifically designed for the separation of hydrophobic, long-chain molecules and isomers, such as carotenoids and fat-soluble vitamins. The Acclaim C30 column, for example, has shown superior performance in resolving photo-isomers of Vitamin K1 and K2 compared to a standard C18 column under the same conditions. chromatographyonline.comnih.gov

Argentation Chromatography: This technique involves the use of a stationary phase impregnated with silver ions (Ag+). It is highly effective for separating compounds based on the number and geometry of double bonds. An argentation chromatographic method has been successfully used for the semi-preparative separation of seventeen different MK-7 geometric isomers, which were subsequently identified by NMR. researchgate.netnih.gov

C8 and Phenyl Columns: While less common for this specific application, C8 and phenyl columns have also been reported for the separation of vitamin K homologues, offering alternative selectivity. acs.orgnih.gov UltraPerformance Convergence Chromatography (UPC²) using a C18 column has also been shown to rapidly separate cis and trans isomers. waters.com

Table 2: Comparison of Chromatographic Columns for Menaquinone Isomer Separation

| Column Type | Principle of Separation | Key Advantages | Typical Application | Reference(s) |

| COSMOSIL Cholester | Stereoselectivity based on molecular shape | Excellent resolution of cis/trans geometric isomers of MK-7. | Isomer content analysis in dietary supplements. | mdpi.com, mdpi.com, semanticscholar.org |

| Acclaim C30 | Shape selectivity for hydrophobic molecules | Superior resolution of structural and geometric isomers compared to C18. | Separation of fat-soluble vitamin isomers. | chromatographyonline.com, nih.gov |

| Argentation (Silver-Impregnated) | Complexation with double bonds | High-resolution separation based on number and configuration of double bonds. | Preparative isolation of individual MK-7 isomers for structural studies. | nih.gov, researchgate.net |

| Reversed-Phase C18 | Hydrophobicity | General-purpose separation of menaquinones; often insufficient for isomer resolution. | Routine quantification where isomer separation is not critical. | chromatographyonline.com, acs.org |

The composition of the mobile phase is a critical parameter that must be optimized to achieve the desired retention and resolution of menaquinones. Due to the highly nonpolar nature of long-chain menaquinones like MK-7, reversed-phase liquid chromatography (RPLC) methods typically employ mobile phases with a high percentage of organic solvents. chromatographyonline.com

Mobile phase mixtures often consist of polar and non-polar solvents to modulate the elution of analytes. nih.gov Common components include:

Solvents: Methanol (B129727), ethanol, isopropanol, acetonitrile, and n-hexane are frequently used. acs.orgnih.gov Non-aqueous reversed-phase chromatography, using mixtures like methanol and isopropanol/hexane, is effective for highly lipophilic compounds like MK-7. cambridge.org

Modifiers: The addition of acids such as acetic acid or formic acid can improve peak shape and ionization efficiency in mass spectrometry. nih.gov

Elution Mode: Both isocratic and gradient elution methods are employed. Isocratic elution with a constant mobile phase composition is simpler, and specific isocratic conditions have been developed to enhance the separation of cis/trans isomers. mdpi.comsemanticscholar.org Gradient elution, where the mobile phase composition is changed over time, is often used to separate a wide range of menaquinones (e.g., MK-4 to MK-10) within a single analytical run. unit.nocambridge.org

For instance, one optimized method for isomer separation used an isocratic mobile phase of 70% Phase A (glacial acetic acid:H₂O:methanol) and 30% Phase B (glacial acetic acid:isopropanol:hexane). mdpi.com Another rapid method utilized a gradient with methanol as the weak mobile phase and a 50/50 (v/v) mixture of isopropanol/hexane as the strong mobile phase. cambridge.org The selection of pure methanol as an isocratic mobile phase has also been shown to be effective with a cholesterol-based column. mdpi.com

Table 3: Examples of Optimized Mobile Phases for this compound and Analogs

| Mobile Phase Composition | Elution Mode | Column Type | Application | Reference(s) |

| A: Glacial Acetic Acid/H₂O/Methanol (1:1:8) B: Glacial Acetic Acid/Isopropanol/Hexane (1:5:2.5) (70% A, 30% B) | Isocratic | COSMOSIL Cholester | Separation of MK-6 and MK-7 isomers in supplements. | mdpi.com, semanticscholar.org |

| Methanol/Ethanol/Water (80:19.5:0.5, v/v/v) | Isocratic | Kinetex C8 | Rapid quantification of MK-7 in fermentation broth. | acs.org |

| A: Methanol B: Isopropanol/Hexane (50/50, v/v) | Gradient | C18 | Quantification of MK-7 in human plasma. | cambridge.org |

| 98% Methanol, 2% D.I. Water | Isocratic | Acclaim C30 | Resolution of Vitamin K2 photo-isomers. | chromatographyonline.com |

| Pure Methanol | Isocratic | COSMOSIL Cholester | Separation of all-trans and cis isomers of MK-7. | mdpi.com |

Mechanistic and Metabolic Pathway Elucidation Utilizing Menaquinone 7 D7

Deuterium (B1214612) Labeling in Absorption, Distribution, and Elimination Studies in Non-Human Models

Deuterium-labeled menaquinones, including MK-7-d7, are invaluable for studying the pharmacokinetics of vitamin K. These stable isotope tracers allow for the simultaneous measurement of different vitamin K forms and their metabolites in various biological samples. acs.orgcambridge.org

In animal models, such as Fischer 344 rats, the administration of deuterium-labeled phylloquinone (L-PK) has enabled researchers to track its absorption and tissue-specific distribution and conversion to labeled MK-4 (L-MK-4). nih.gov Following a diet supplemented with L-PK, both L-PK and L-MK-4 were detected in various tissues, though the concentrations varied significantly between organs. nih.gov For example, after seven days of supplementation, the pancreas had the highest concentration of total labeled vitamin K, while the brain had the lowest. nih.gov Such studies provide detailed information on how different tissues handle and accumulate different forms of vitamin K.

The use of deuterated tracers also aids in understanding the elimination of vitamin K. The detection of labeled menadione (B1676200) in the urine of rats fed L-PK provides direct evidence of the metabolic pathway leading to its excretion. nih.govtufts.edu These studies are crucial for building a comprehensive picture of vitamin K metabolism and turnover in the body. nih.gov

Analysis of Menaquinone 7-d7 Remodeling and Transformation by Gut Microbiota in In Vitro and Animal Models

The gut microbiota plays a significant role in vitamin K metabolism. Bacteria in the gut can produce a range of menaquinones (MK-n), and there is growing evidence that they can also remodel dietary forms of vitamin K. nih.govusda.gov Isotopic labeling has been a key technique in investigating these microbial transformations.

In a study involving mice, supplementation with stable isotope-labeled vitamin K quinones, including ²H₇MK-7, led to the detection of other remodeled, labeled menaquinones in the feces, such as ²H₇-labeled MK-4, MK-10, MK-11, and MK-12. nih.govusda.gov This suggests that the gut microbiota can take up dietary menaquinones and alter their side chains to produce different menaquinone forms. nih.govusda.gov

Interestingly, when the same labeled precursors were used in an in vitro fermentation model with human stool, this remodeling was not observed for MK-7. nih.gov Only the precursor menadione (in the form of ²H₈-menadione) was converted by the gut microbes into various labeled menaquinones. nih.govusda.gov This difference between in vivo and in vitro results suggests that host metabolism, potentially the production of menadione in the intestine from dietary vitamin K, may be a necessary intermediate step for the subsequent remodeling by the gut microbiota. nih.govusda.gov

Isotopic Tracer Experiments for Distinguishing Exogenous from Endogenous Vitamin K Forms

A fundamental advantage of using stable isotope-labeled compounds like this compound is the ability to distinguish between the tracer (exogenous) and the naturally present (endogenous) forms of the nutrient. uea.ac.ukjfda-online.com This is essential for accurately studying bioavailability, kinetics, and metabolism without the confounding influence of the pre-existing pool of the vitamin in the body. acs.org

By introducing a known amount of a labeled vitamin K form, researchers can precisely track its journey through the body. For example, in studies of phylloquinone absorption, deuterium-labeled PK is administered, and its appearance in the plasma and tissues is measured using techniques like high-performance liquid chromatography-mass spectrometry (HPLC-MS). acs.orgnih.gov This allows for the calculation of absorption efficiency and the rate of distribution to different tissues. researchgate.net

This approach has been successfully used in various animal models to understand the tissue-specific conversion of dietary PK to MK-4. nih.gov The detection of deuterium-labeled MK-4 in tissues after the administration of labeled PK confirms that the tissue MK-4 is derived from the dietary precursor. nih.govnih.gov Without the isotopic label, it would be impossible to determine whether the MK-4 present in the tissues was newly synthesized from the diet or was part of the existing endogenous pool. jfda-online.com

Applications of Menaquinone 7 D7 in Targeted Biochemical and Biological Research

Elucidation of Menaquinone Isomerism in Biological Systems

Characterization of Cis- and Trans-Isomer Formation and Stability

The formation of cis/trans isomers of menaquinone-7 (B21479) is often a byproduct of chemical synthesis. mdpi.commolnar-institute.com Depending on the synthesis method, the ratio of cis/trans isomers to the pure all-trans form can vary. mdpi.com Factors such as exposure to light, particularly UV radiation, can induce the geometrical isomerization of the isoprenoid units in the menaquinone chain. mdpi.com While naturally occurring MK-7 from sources like natto (fermented soybeans) is exclusively the all-trans isomer, synthetic preparations may contain a mixture. nih.govmdpi.com The stability of these isomers is a key consideration, as the conversion from the biologically active all-trans form to the inactive cis form can occur under various conditions. nih.gov

Analytical Strategies for Stereoisomer Differentiation

Differentiating between the cis and trans isomers of MK-7 is essential for evaluating its biological significance. acs.orgx-mol.net Several analytical techniques have been developed for this purpose, with liquid chromatography (LC) coupled with mass spectrometry (MS) being a particularly promising approach. nih.govx-mol.net

Advanced methods for the separation and quantification of MK-7 isomers include:

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These methods, often combined with Diode-Array Detection (DAD), can separate various cis/trans isomers. mdpi.comnih.gov

High-Resolution Mass Spectrometry (HRMS-QTOF): This technique is used for the identification of different isomers. mdpi.commolnar-institute.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Multidimensional NMR analysis can be applied to study cis/trans isomers, and the use of specific solvents like benzene-d6 (B120219) can be crucial for resolving peaks that might otherwise overlap in more common solvents like chloroform-d. acs.org

Chiral Stationary Phases (CSP): The use of columns with a chiral stationary phase can aid in the separation of stereoisomers. diva-portal.org

A study successfully identified eleven different cis/trans isomers of menaquinone-7 in dietary supplements using a combination of HPLC, UPLC, and HRMS-QTOF detection. mdpi.comnih.govresearchgate.net

Studies on Vitamin K Cycle Dynamics in Cellular Models (In Vitro)

Menaquinone 7-d7 is instrumental in studying the vitamin K cycle in vitro. The vitamin K cycle is a series of enzymatic reactions essential for the post-translational modification of certain proteins, known as Gla-proteins, which are involved in blood coagulation and bone metabolism. frontiersin.orgnih.gov By using deuterated MK-7, researchers can trace its conversion and metabolism within cellular models without interference from endogenous, non-labeled vitamin K.

In such studies, this compound can be introduced into cell cultures, and its transformation into other vitamin K forms, such as menaquinone-4 (MK-4), can be monitored. For instance, research has utilized deuterium-labeled vitamin K derivatives to investigate their conversion into deuterated MK-4 in human cells. fda.gov.tw This approach helps to elucidate the enzymes and pathways involved in vitamin K metabolism. fda.gov.twjfda-online.com For example, the enzyme UBIAD1 has been identified as a key player in the conversion of other vitamin K forms into MK-4. fda.gov.twjfda-online.com

Investigation of Menaquinone Transport Mechanisms in Model Membranes and Cells

Menaquinones, including MK-7, are key components of the electron transport chain in the cell membranes of many bacteria, where they shuttle electrons and protons. mdpi.comacs.orgnih.gov Understanding how these molecules are transported across membranes is fundamental. While specific studies on the transport mechanisms of this compound are not extensively detailed in the provided results, the general principles of menaquinone transport are relevant. Menaquinones are lipid-soluble molecules, and their transport is integral to processes like anaerobic respiration in bacteria. nih.govrsc.org The study of menaquinone-deficient mutants in bacteria has highlighted the importance of these molecules for growth and proper cytochrome function. nih.gov

Research into the Interaction of this compound with Enzymes and Receptors in Experimental Systems

This compound is a valuable tool for investigating the interactions between menaquinones and various enzymes and receptors. As a cofactor for γ-glutamyl carboxylase, vitamin K is essential for the activation of vitamin K-dependent proteins. frontiersin.org Menaquinone-7 has been identified as a highly bioactive cofactor in this carboxylation reaction. medchemexpress.commedchemexpress.com

Research using analogues has shown that menaquinones can inhibit osteoclast-like cell formation and stimulate bone formation. medchemexpress.com Furthermore, menaquinone-4, a related compound, has been shown to inhibit IκB kinase (IKK) activity and the transcriptional activity of NF-κB. caymanchem.com The use of deuterated forms like this compound allows for precise studies of these interactions in experimental systems, helping to delineate the molecular pathways involved. nih.gov For example, short interfering RNA against the UBIAD1 gene was shown to inhibit the conversion of deuterium-labeled vitamin K derivatives into deuterium-labeled MK-4 in human cells, confirming the enzyme's role. fda.gov.tw

Stable Isotope Dilution Mass Spectrometry for Quantifying Endogenous Menaquinone Levels in Research Specimens

Stable isotope dilution analysis coupled with mass spectrometry is a gold standard for the accurate quantification of endogenous compounds in biological samples. nih.gov this compound serves as an ideal internal standard for the quantification of endogenous MK-7 in various research specimens, such as plasma, serum, and tissues. researchgate.netunit.nonih.gov

In this method, a known amount of this compound is added to a sample. nih.gov During sample preparation and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), any loss of the analyte will be mirrored by a proportional loss of the deuterated internal standard. nih.govvulcanchem.com This allows for highly accurate and precise quantification of the endogenous, non-labeled MK-7. nih.gov

This technique has been successfully applied to quantify various vitamin K forms in human plasma and food samples. unit.nocambridge.orgresearchgate.netresearchgate.net The use of deuterated internal standards like d7-PK, d7-MK-4, d7-MK-7, and d7-MK-9 has been reported for the cost-effective and reliable quantification of vitamin K vitamers. researchgate.netunit.no

Table 1: Analytical Methods for Menaquinone-7 Isomer Differentiation

| Analytical Technique | Application in MK-7 Isomer Analysis | Key Findings/Advantages |

|---|---|---|

| HPLC/UPLC with DAD | Separation and quantification of geometric isomers of MK-7. mdpi.comnih.gov | Enabled the identification of eleven different cis/trans isomers in dietary supplements. mdpi.comnih.govresearchgate.net |

| HRMS-QTOF | Identification of cis/trans isomers. mdpi.commolnar-institute.comnih.gov | Provides high-resolution mass data for accurate isomer identification. mdpi.com |

| NMR Spectroscopy | Structural elucidation and differentiation of cis/trans isomers. acs.org | Use of specific solvents like benzene-d6 is critical for resolving isomer peaks. acs.org |

| LC-MS/MS | Quantification of MK-7 isomers in various products. nih.govx-mol.net | Considered a highly promising and robust method for isomer quantification. nih.govx-mol.net |

Table 2: Parameters for LC-MS/MS Quantification of Menaquinones using Deuterated Standards

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Internal Standard |

|---|---|---|---|

| Menaquinone-7 (MK-7) | 650.01 | 187.1 | Menaquinone-7-d7 (MK-7-d7) researchgate.net |

| Menaquinone-7-d7 (MK-7-d7) | 657.01 | 194.1 | N/A researchgate.net |

| Phylloquinone (PK) | 451.71 | 187.0 | Phylloquinone-d7 (PK-d7) researchgate.net |

| Menaquinone-4 (MK-4) | 445.71 | 187.1 | Menaquinone-4-d7 (MK-4-d7) researchgate.net |

| Menaquinone-9 (MK-9) | 786.31 | 187.0 | Menaquinone-9-d7 (MK-9-d7) researchgate.net |

Emerging Research Trajectories and Methodological Innovations for Menaquinone 7 D7

Development of Novel Isotopic Labeling Strategies Beyond Deuterium (B1214612)

While deuterium (²H) labeling has been instrumental, researchers are exploring other stable isotopes to create multiply-labeled or "heavy" versions of menaquinone-7 (B21479). The use of Carbon-13 (¹³C) and Oxygen-18 (¹⁸O) in conjunction with deuterium can provide more detailed insights into specific metabolic pathways. These multi-isotope labeling strategies allow for more complex tracer studies, enabling scientists to simultaneously track different parts of the molecule and their transformations within biological systems.

The synthesis of these novel isotopologues presents a significant chemical challenge. However, the potential to unravel intricate metabolic networks, such as the conversion of different vitamin K forms in various tissues, drives these efforts. For instance, tracking both the naphthoquinone ring and the isoprenoid side chain with different isotopes could definitively clarify the tissue-specific conversion of phylloquinone (vitamin K1) to menaquinone-4 (MK-4), a process where menadione (B1676200) is a postulated intermediate. cambridge.org

Integration of Menaquinone 7-d7 with Omics Technologies (e.g., Metabolomics, Lipidomics)

The use of this compound as an internal standard and tracer in omics platforms, particularly metabolomics and lipidomics, is a rapidly advancing frontier. mdpi.comnih.gov These high-throughput analytical approaches generate vast datasets on the small molecule and lipid composition of biological samples, and the inclusion of a deuterated standard is crucial for accurate quantification and data normalization.

In metabolomics, this compound allows for the precise measurement of endogenous menaquinone-7 levels and its metabolites in various biological matrices, such as plasma, serum, and tissues. nih.govresearchgate.net This is critical for establishing accurate concentration ranges in healthy populations and identifying alterations in disease states. researchgate.net For example, recent studies have utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods with deuterated internal standards to investigate the link between vitamin K status and health outcomes. researchgate.netbevital.no

A 2023 study investigating the effects of menaquinone-7 on bone health in rats under calcium restriction integrated metabolomics analyses of cecum and humerus samples, demonstrating the power of combining dietary interventions with omics technologies. nih.gov Furthermore, metabolomics has been used to uncover the metabolic impacts of menaquinone treatment in cancer cell lines, identifying significant changes in metabolites like phosphoethanolamine prior to apoptosis. researchgate.net

In lipidomics, the lipophilic nature of menaquinone-7 makes its interaction with lipids a key area of investigation. nih.gov this compound can be used to trace the incorporation and transport of vitamin K2 within different lipid fractions, such as lipoproteins. nih.gov This is particularly relevant given recent findings that impaired transport of menaquinone-7 within high-density lipoproteins (HDL) may explain the lack of efficacy in preventing vascular calcification in certain patient populations. nih.gov

Table 1: Application of this compound in Omics Technologies

| Omics Technology | Application of this compound | Research Insights Gained |

| Metabolomics | Internal standard for accurate quantification of MK-7 and its metabolites. | Establishing baseline levels in healthy individuals, identifying metabolic disruptions in disease, understanding the metabolic impact of MK-7 supplementation. nih.govresearchgate.netresearchgate.net |

| Lipidomics | Tracer to study the transport and distribution of MK-7 within lipid profiles. | Elucidating the role of lipoproteins in MK-7 transport, investigating the interplay between vitamin K and lipid metabolism. nih.gov |

Advanced Computational Modeling for Deuterated Menaquinone Metabolism and Dynamics

Computational modeling is emerging as a powerful tool to simulate and predict the behavior of deuterated menaquinones within biological systems. nih.govnih.gov Molecular dynamics simulations can provide insights into how the subtle change in mass due to deuterium substitution might affect the interaction of menaquinone-7 with enzymes and transport proteins. medchemexpress.com

These models can help to:

Predict the binding affinity of this compound to vitamin K-dependent proteins.

Simulate its passage through cell membranes.

Model its metabolic conversion pathways.

For instance, computational models have been used to study the interaction of menaquinones with bacterial membranes, revealing details about their location and conformational dynamics. nih.gov While not specific to the d7 variant, these models lay the groundwork for understanding how isotopic labeling might influence these properties. The development of more sophisticated force fields and algorithms will further enhance the predictive power of these computational approaches.

Exploration of New Research Applications for this compound in Mechanistic Biology

The availability of this compound is opening up new avenues for investigating the fundamental mechanisms of vitamin K action. medchemexpress.comnih.gov Its use as a tracer is invaluable in studies designed to elucidate the precise roles of menaquinone-7 in various physiological processes beyond its well-established function in blood coagulation and bone health. nih.govfrontiersin.org

Current and potential research applications include:

Vascular Health: Tracing the uptake and activity of this compound in vascular smooth muscle cells to better understand its role in preventing arterial calcification. oatext.com

Neurological Function: Investigating the transport of this compound across the blood-brain barrier and its potential role in neurological health.

Cancer Biology: Using labeled menaquinone-7 to track its metabolism in cancer cells and elucidate its anti-proliferative mechanisms. researchgate.net

Inflammation: Studying the influence of this compound on inflammatory pathways and the production of pro-inflammatory mediators. nih.gov

These studies, often employing advanced imaging techniques in combination with mass spectrometry, are providing a more dynamic and detailed picture of menaquinone-7's journey and function within the body.

Standardization of Deuterated Menaquinone Analytical Reference Materials for Global Research Initiatives

To ensure the comparability and reliability of research findings across different laboratories and studies worldwide, the standardization of analytical reference materials for deuterated menaquinones is crucial. frontiersin.org Currently, while deuterated standards for menaquinone-7 are commercially available, there is a need for certified reference materials (CRMs) with well-characterized purity and isotopic enrichment. frontiersin.orgnih.gov

The development of these CRMs would involve:

Rigorous chemical characterization using multiple analytical techniques.

Inter-laboratory comparison studies to establish consensus values.

Collaboration between academic institutions, industry, and metrology institutes.

The availability of such high-quality reference materials will be essential for validating analytical methods used in clinical trials and epidemiological studies, ultimately leading to a more robust understanding of the role of menaquinone-7 in human health and disease. unit.noresearchgate.net

Q & A

Q. What are the recommended analytical techniques for characterizing Menaquinone-7-d7 in biological matrices?

Menaquinone-7-d7 (MK-7-d7), a deuterated isotopologue of vitamin K2, requires sensitive methods for detection due to its low endogenous concentrations. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope dilution is the gold standard. Key parameters include:

- Chromatographic separation : Reverse-phase C18 columns with gradient elution (e.g., methanol/water with 0.1% formic acid) to resolve MK-7-d7 from endogenous MK-7 .

- Mass spectrometry : Multiple reaction monitoring (MRM) transitions for MK-7-d7 (e.g., m/z 580 → 187) and internal standards (e.g., MK-7-d9) to ensure specificity .

- Validation : Include recovery rates (≥80%) and limit of quantification (LOQ < 0.1 ng/mL) for biological fluids .

Q. How should experimental controls be designed to assess MK-7-d7 stability in longitudinal studies?

Stability studies must account for light, temperature, and oxidation:

- Light sensitivity : Store samples in amber vials and minimize exposure during handling .

- Temperature : Conduct accelerated degradation studies at 4°C, -20°C, and -80°C; include aliquots spiked with antioxidants (e.g., BHT) to evaluate lipid peroxidation .

- Matrix effects : Compare recovery rates in plasma vs. serum to identify binding interactions .

Q. What are the ethical considerations for administering MK-7-d7 in animal models?

- Dosage justification : Base dosing on prior pharmacokinetic data (e.g., 1–10 µg/kg in rodents) to avoid supra-physiological effects .

- Endpoint criteria : Predefine humane endpoints (e.g., weight loss >20%) and obtain institutional animal care committee approval .

Advanced Research Questions

Q. How can isotopic tracing with MK-7-d7 resolve contradictory data on vitamin K2 bioavailability in gut microbiota studies?

MK-7-d7’s deuterium labeling enables differentiation between dietary intake and microbial synthesis:

- Experimental design : Administer MK-7-d7 orally to germ-free vs. conventional mice and quantify deuterium enrichment in tissues via LC-MS/MS .

- Data interpretation : Higher deuterium in germ-free models suggests direct absorption, while conventional models reflect microbial contribution .

- Contradiction management : Control for inter-individual microbiota variability by using inbred strains or fecal microbiota transplantation .

Q. What statistical approaches are optimal for analyzing nonlinear dose-response relationships of MK-7-d7 in osteoporosis models?

- Model selection : Use sigmoidal Emax models or Bayesian hierarchical models to account for non-monotonic responses .

- Confounding factors : Adjust for covariates like baseline bone mineral density (BMD) and calcium intake using multivariate regression .

- Sensitivity analysis : Test robustness by excluding outliers or applying bootstrapping to small-sample datasets .

Q. How can conflicting results on MK-7-d7’s role in mitochondrial electron transport be resolved?

Contradictions often arise from tissue-specific effects:

- Methodology : Isolate mitochondria from liver vs. bone marrow and measure oxygen consumption rates (OCR) with/without MK-7-d7 supplementation .

- Redox analysis : Pair OCR data with glutathione redox potential measurements to assess electron leakage .

- Replication : Validate findings in primary cell lines from ≥3 donors to mitigate donor variability .

Methodological Frameworks

Q. What frameworks (e.g., FINER, PICO) are best suited for formulating MK-7-d7 research questions?

- FINER criteria : Ensure questions are F easible (e.g., accessible LC-MS/MS), I nteresting (e.g., mechanistic insights), N ovel (e.g., microbial interactions), E thical, and R elevant (e.g., clinical osteoporosis applications) .

- PICO framework :

- P opulation: Postmenopausal women

- I ntervention: MK-7-d7 supplementation (45 µg/day)

- C omparison: Placebo vs. MK-7

- O utcome: BMD change at 12 months .

Data Reporting Standards

Key Considerations for Contradictory Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.